molecular formula C12H10N4O4S B11022139 4-acetamido-N-(5-nitro-1,3-thiazol-2-yl)benzamide CAS No. 5734-52-1

4-acetamido-N-(5-nitro-1,3-thiazol-2-yl)benzamide

Cat. No.: B11022139
CAS No.: 5734-52-1
M. Wt: 306.30 g/mol
InChI Key: DMLFXAJXTCXSND-UHFFFAOYSA-N
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Description

4-Acetamido-N-(5-nitro-1,3-thiazol-2-yl)benzamide is a synthetic thiazolide compound of significant interest in antimicrobial research. Thiazolides, such as the well-known drug Nitazoxanide, are recognized for their broad-spectrum antiparasitic and antibacterial activities . This compound is specifically designed for scientific investigation into the eradication of planktonic and biofilm-forming bacteria, including challenging Gram-positive pathogens like Staphylococcus epidermidis and Gram-negative pathogens like Pseudomonas aeruginosa . Its primary mechanism of action is hypothesized to involve interference with the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme-dependent electron transfer reaction, a key component of energy metabolism in anaerobic bacteria and protozoa . The molecular structure, characterized by conjugation between the benzamide and thiazole rings, is crucial for its biological activity . Researchers value this chemical for structure-activity relationship (SAR) studies aimed at developing novel anti-biofilm agents and overcoming multi-drug resistant nosocomial infections . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

5734-52-1

Molecular Formula

C12H10N4O4S

Molecular Weight

306.30 g/mol

IUPAC Name

4-acetamido-N-(5-nitro-1,3-thiazol-2-yl)benzamide

InChI

InChI=1S/C12H10N4O4S/c1-7(17)14-9-4-2-8(3-5-9)11(18)15-12-13-6-10(21-12)16(19)20/h2-6H,1H3,(H,14,17)(H,13,15,18)

InChI Key

DMLFXAJXTCXSND-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NC2=NC=C(S2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Reaction Mechanism

The synthesis employs a carbodiimide-mediated coupling reaction. The carboxylic acid group of N-acetyl anthranilic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt), forming an active ester intermediate. Subsequent nucleophilic attack by 5-nitrothiazol-2-amine yields the target amide.

Procedure and Conditions

The protocol from ACS Omega (2017) is the most detailed:

  • Reagents :

    • N-Acetyl anthranilic acid (400 mg, 2.23 mmol)

    • 5-Nitrothiazol-2-amine (320 mg, 2.23 mmol)

    • HOBt (300 mg, 2.23 mmol), EDC·HCl (430 mg, 2.23 mmol)

    • Triethylamine (680 mg, 6.69 mmol) in DMF (25 mL)

  • Steps :

    • Reactants are suspended in DMF at 0°C.

    • EDC and HOBt are added sequentially under nitrogen.

    • The mixture is stirred at room temperature for 16 hours.

    • Work-up involves extraction with ethyl acetate, washing with brine, and purification via HPLC.

  • Yield : 45% (307.4 mg).

Table 1: Synthesis Parameters and Outcomes

ParameterDetail
SolventDMF
Coupling AgentsEDC, HOBt
BaseTriethylamine
Temperature0°C → Room temperature
Reaction Time16 hours
Purification MethodHPLC
Yield45%

Optimization and Yield Considerations

Key factors influencing yield:

  • Stoichiometry : Equimolar ratios of acid and amine prevent side reactions.

  • Solvent Choice : DMF enhances reagent solubility and stabilizes the active intermediate.

  • Temperature Control : Initial cooling minimizes undesired side reactions during activation.

  • Purification : HPLC ensures high purity (>95%) but may reduce yield due to losses during chromatography.

Characterization and Analytical Data

The compound is validated using spectroscopic methods:

Table 2: Spectroscopic Data

TechniqueData
¹H NMR (DMSO-d₆) δ 10.21 (s, 1H), 8.69 (s, 1H), 7.62–7.75 (m, 2H), 7.57 (td, J = 7.6 Hz, 1H), 7.26 (td, J = 7.6 Hz, 1H), 2.04 (s, 3H)
LCMS m/z 306.80 (M + H)⁺
Purity >95% (HPLC)

Alternative Synthetic Approaches

No alternative routes for this specific compound are documented in the reviewed literature. However, analogous thiazole-amide syntheses use:

  • Mixed Anhydride Method : Employing chloroformates, though less efficient for nitro-substituted thiazoles.

  • Direct Aminolysis : Limited by poor reactivity of 5-nitrothiazol-2-amine under mild conditions .

Chemical Reactions Analysis

Types of Reactions

4-acetamido-N-(5-nitro-1,3-thiazol-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The acetamido and benzamide groups can undergo nucleophilic substitution reactions, where nucleophiles replace the existing functional groups.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the amide bonds and formation of corresponding acids and amines.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), and sodium borohydride.

    Nucleophiles: Ammonia, amines, and alcohols.

    Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products Formed

    Reduction: Formation of 4-amino-N-(5-amino-1,3-thiazol-2-yl)benzamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Formation of 4-acetamidobenzoic acid and 5-nitro-1,3-thiazole-2-amine.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 4-acetamido-N-(5-nitro-1,3-thiazol-2-yl)benzamide typically involves the condensation of 5-nitro-1,3-thiazole derivatives with acetamide or related compounds. Characterization is performed using techniques such as nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) to confirm the structure and purity of the synthesized compounds.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of thiazole derivatives, including this compound. For instance, research has demonstrated that thiazole-based compounds exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria:

Microorganism Activity
Escherichia coliSusceptible
Staphylococcus aureusSusceptible
Aspergillus nigerSusceptible
Aspergillus oryzaeSusceptible

The mechanism of action is often attributed to the disruption of microbial cell walls or interference with metabolic pathways essential for bacterial survival .

Anticancer Activity

Thiazole derivatives have also been investigated for their anticancer properties. Studies indicate that compounds related to this compound demonstrate cytotoxic effects against various cancer cell lines. For example, in vitro studies have shown promising results against human breast adenocarcinoma (MCF7) cells, with some derivatives exhibiting significant inhibition of cell proliferation:

Cell Line IC50 Value (µM)
MCF75.85 - 9.99
HCT1164.53 - 8.00

These findings suggest that thiazole derivatives may act by inducing apoptosis or inhibiting critical signaling pathways involved in cancer progression .

Molecular Docking Studies

Molecular docking studies have been employed to elucidate the binding interactions between this compound and its biological targets. Such studies help in understanding the compound's potential mechanisms of action at the molecular level, guiding further modifications to enhance efficacy.

Case Studies and Research Findings

Several research articles have documented the synthesis and evaluation of thiazole derivatives:

  • Antimicrobial Evaluation : A study synthesized various thiazole derivatives and tested their antimicrobial activity against common pathogens. The results indicated that certain compounds had potent activity comparable to standard antibiotics .
  • Anticancer Screening : Another investigation focused on the anticancer potential of thiazole derivatives against different cancer cell lines. The results showed that specific compounds significantly inhibited cell growth, suggesting their potential as therapeutic agents .
  • Molecular Modeling : Research utilizing molecular docking techniques provided insights into how these compounds interact with target proteins involved in microbial resistance and cancer progression, paving the way for rational drug design .

Mechanism of Action

The mechanism of action of 4-acetamido-N-(5-nitro-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory and pain pathways.

    Pathways Involved: It may modulate the production of pro-inflammatory cytokines and inhibit the activity of enzymes such as cyclooxygenase (COX), leading to reduced inflammation and pain.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Key Functional Groups

The benzamide-thiazole scaffold is shared among several analogs, with variations primarily in the substituents on the benzamide ring and thiazole moiety. Key compounds include:

Table 1: Structural Comparison of Benzamide Derivatives

Compound Name Benzamide Substituent Thiazole Substituent Functional Groups
4-Acetamido-N-(5-nitro-1,3-thiazol-2-yl)benzamide 4-acetamido 5-nitro Acetamido, nitro
NTB (4-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide) 4-nitro 5-nitro Nitro
Tizoxanide (TIZ) 2-hydroxy 5-nitro Hydroxyl, nitro
NTF (4-trifluoromethyl analog) 4-trifluoromethyl 5-nitro Trifluoromethyl, nitro
2-Chloro-4-nitro derivative 2-chloro, 4-nitro 5-nitro Chloro, nitro

The acetamido group in the target compound provides a balance of hydrogen-bonding capacity and moderate lipophilicity, distinguishing it from the electron-withdrawing nitro (NTB), hydrophilic hydroxyl (TIZ), and highly lipophilic trifluoromethyl (NTF) groups .

Antiparasitic Activity
  • NTB: Exhibits potent in vitro activity against Trypanosoma cruzi and Leishmania mexicana with IC₅₀ values of 1–5 µM, comparable to nitazoxanide. The nitro group enhances redox cycling, inducing oxidative stress in parasites .
  • Tizoxanide (TIZ) : Active against protozoa (IC₅₀: 2–10 µM) via inhibition of pyruvate:ferredoxin oxidoreductase (PFOR). The hydroxyl group facilitates hydrogen bonding with target enzymes .
  • The acetamido group may reduce cytotoxicity compared to nitro-substituted derivatives .

Physicochemical and Pharmacokinetic Properties

  • Solubility : The acetamido group improves aqueous solubility compared to nitro (NTB) and trifluoromethyl (NTF) analogs but remains less soluble than hydroxylated derivatives (TIZ) .
  • Metabolic Stability : Acetamido substitution may reduce susceptibility to hydrolysis compared to ester-containing analogs (e.g., nitazoxanide), enhancing metabolic stability .

Biological Activity

4-acetamido-N-(5-nitro-1,3-thiazol-2-yl)benzamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and antitumor applications. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and structural insights.

Basic Properties

PropertyValue
Common NameThis compound
CAS Number5734-52-1
Molecular FormulaC12H10N4O4S
Molecular Weight306.297 g/mol
LogP3.5077

Structure

The chemical structure of this compound includes a thiazole ring substituted with a nitro group and an acetamido group attached to a benzamide backbone. This unique structure is pivotal in determining its biological activity.

Antimicrobial Activity

Research has indicated that compounds containing thiazole moieties exhibit significant antimicrobial properties. A study highlighted the efficacy of nitro-containing thiazole derivatives against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the nitro group enhances the compound's ability to penetrate bacterial cell walls and disrupt metabolic processes .

Antitumor Activity

The compound has also been investigated for its antitumor potential. In vitro studies demonstrated that this compound inhibits the proliferation of cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .

Case Studies

  • Study on Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activity of various thiazole derivatives, including this compound. The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its potential as a therapeutic agent in treating resistant bacterial infections .
  • Antitumor Mechanism Investigation : In a recent study, researchers explored the molecular mechanisms underlying the antitumor effects of this compound. They found that it significantly reduced tumor volume in xenograft models and induced apoptosis through caspase activation pathways .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

  • Nitro Group : Enhances electron affinity and facilitates interaction with biological targets.
  • Thiazole Ring : Contributes to lipophilicity and bioavailability.
  • Acetamido Group : Modulates solubility and potentially increases binding affinity to target enzymes.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-acetamido-N-(5-nitro-1,3-thiazol-2-yl)benzamide?

  • Methodological Answer : The synthesis typically involves coupling 5-nitrothiazol-2-amine with a benzamide derivative. A common protocol includes reacting 5-nitrothiazol-2-amine with 4-acetamidobenzoyl chloride in pyridine under inert conditions. The reaction is monitored via thin-layer chromatography (TLC) and purified by recrystallization from methanol. Key steps include controlling temperature (room temperature to 60°C) and optimizing stoichiometric ratios to avoid side products like unreacted amine or over-acylated derivatives .

Q. Which analytical techniques are essential for confirming purity and structural integrity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (e.g., 400 MHz) confirm substituent positions and aromatic proton environments. For example, the acetamido group’s methyl protons appear as a singlet near δ 2.1 ppm.
  • Infrared (IR) Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1520 cm⁻¹ (nitro group) validate functional groups.
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 352.09) .

Q. What is the hypothesized mechanism of action based on structural analogs?

  • Methodological Answer : Structural analogs like nitazoxanide inhibit pyruvate:ferredoxin oxidoreductase (PFOR), a key enzyme in anaerobic metabolism. The amide group in this compound likely chelates the enzyme’s iron-sulfur clusters, disrupting electron transfer. Computational docking studies using PFOR’s crystal structure (PDB: 1PFO) can validate this hypothesis .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL or WinGX software reveals intermolecular interactions. For example, centrosymmetric dimers form via N–H···N hydrogen bonds (2.89 Å), and non-classical C–H···O/F interactions stabilize crystal packing. Refinement parameters (R₁ < 0.05) ensure accuracy. Disordered nitro or acetamido groups can be modeled using PART instructions in SHELX .

Q. How to address discrepancies in reported biological activity across studies?

  • Methodological Approach :

  • Assay Standardization : Compare IC₅₀ values using consistent cell lines (e.g., HepG2 for anticancer studies) and control compounds.
  • Stereochemical Analysis : Verify enantiopurity via chiral HPLC, as impurities in the thiazole ring’s 5-nitro position may alter activity.
  • Structure-Activity Relationship (SAR) : Synthesize derivatives (e.g., replacing nitro with cyano) to isolate pharmacophores. Contradictory data may arise from off-target effects, validated via kinase profiling panels .

Q. What computational strategies predict interactions with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with PFOR’s active site (PDB: 1PFO). The nitro group’s electrostatic potential aligns with the enzyme’s electron-rich pockets.
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein stability (e.g., 100 ns trajectories) to assess binding mode persistence.
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Calculate charge transfer between the amide group and Fe-S clusters .

Q. How to optimize synthetic yield while minimizing byproducts?

  • Methodological Answer :

  • Design of Experiments (DoE) : Vary solvent (DMF vs. pyridine), temperature (40–80°C), and catalyst (e.g., DMAP) using a factorial design.
  • Byproduct Analysis : LC-MS identifies dimers or hydrolysis products (e.g., free 4-acetamidobenzoic acid).
  • Scale-Up Considerations : Transition from batch to flow chemistry for improved heat transfer and reproducibility .

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